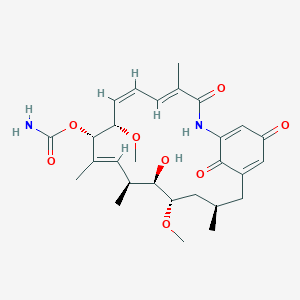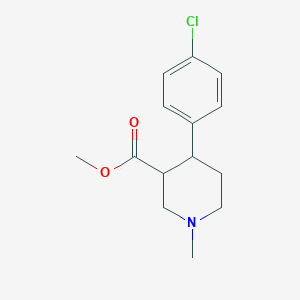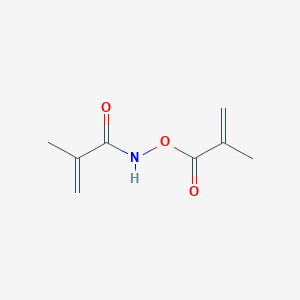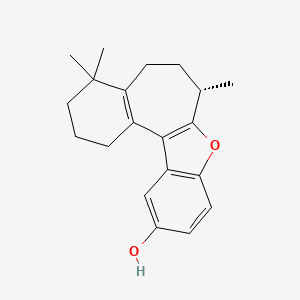
Propolone D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propolone D is a natural product found in Hypericum scabrum with data available.
Aplicaciones Científicas De Investigación
Chemical and Biological Investigations of Brazilian Red Propolis
Brazilian red propolis, collected from the Northeast coastline of Brazil, has been the subject of chemical and biological investigations. Among the new compounds isolated from this type of propolis, Propolone D has been identified alongside other propolones and related compounds. Propolone B and Propolonone A, two compounds related to Propolone D, have demonstrated significant cytotoxic activities against an ovarian cancer cell line resistant to multiple drugs, suggesting potential applications of Propolone D in cancer research. The structural identification of these compounds, including Propolone D, was achieved through spectroscopic data analysis, highlighting the importance of such compounds in scientific research for their potential therapeutic applications (Banzato et al., 2020).
Polyprenylated Benzophenone Derivatives from Cuban Propolis
In another study focusing on Cuban propolis, Propolone D was isolated along with other new polyprenylated benzophenone derivatives. The structural elucidation of these compounds, including their relative configurations, was accomplished through spectroscopic methods and computer-generated molecular modeling. This research contributes to the understanding of the chemical diversity of propolis from different geographical regions and underscores the potential of such compounds in the development of new therapeutic agents (Márquez Hernández et al., 2005).
Overview of Propolis Research Developments
Recent trends and important developments in propolis research have been summarized, focusing on biological studies performed with chemically characterized samples, bioassay-guided studies of active principles, and comparative biological studies of propolis from different origins and chemical compositions. This approach is valuable for propolis standardization and its practical applications in therapy, potentially including compounds such as Propolone D. Connecting specific chemical types of propolis to particular types of biological activity can help in formulating recommendations for practitioners and advancing the use of propolis in therapeutic applications (Bankova, 2005).
Propiedades
Fórmula molecular |
C33H42O5 |
|---|---|
Peso molecular |
518.7 g/mol |
Nombre IUPAC |
(1R,3R,8S,10R)-8-benzoyl-3-(2-hydroxypropan-2-yl)-9,9-dimethyl-6,10-bis(3-methylbut-2-enyl)-4-oxatricyclo[6.3.1.01,5]dodec-5-ene-7,12-dione |
InChI |
InChI=1S/C33H42O5/c1-20(2)14-16-23-18-32-19-25(31(7,8)37)38-28(32)24(17-15-21(3)4)27(35)33(29(32)36,30(23,5)6)26(34)22-12-10-9-11-13-22/h9-15,23,25,37H,16-19H2,1-8H3/t23-,25-,32-,33-/m1/s1 |
Clave InChI |
HDUWARMIHZANDI-PJOSOZFHSA-N |
SMILES isomérico |
CC(=CC[C@@H]1C[C@@]23C[C@@H](OC2=C(C(=O)[C@](C3=O)(C1(C)C)C(=O)C4=CC=CC=C4)CC=C(C)C)C(C)(C)O)C |
SMILES canónico |
CC(=CCC1CC23CC(OC2=C(C(=O)C(C3=O)(C1(C)C)C(=O)C4=CC=CC=C4)CC=C(C)C)C(C)(C)O)C |
Sinónimos |
propolone D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



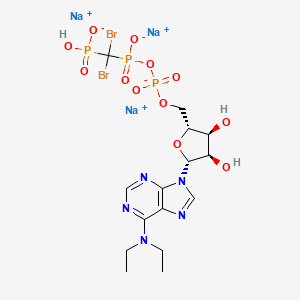

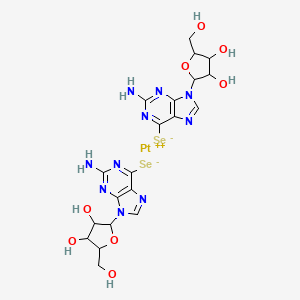
![4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-2-methyl-4-oxobutanoic acid](/img/structure/B1249208.png)
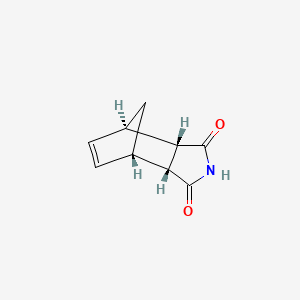
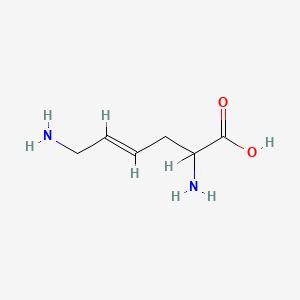
![1,4-Dioxaspiro[2.3]hexane](/img/structure/B1249213.png)
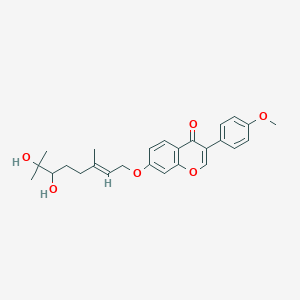
![5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-propyl-pyrano[2,3-f]chromen-8-one](/img/structure/B1249219.png)

